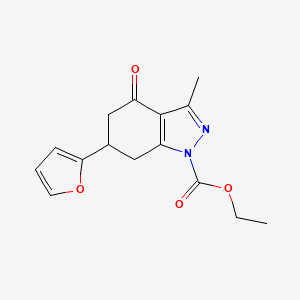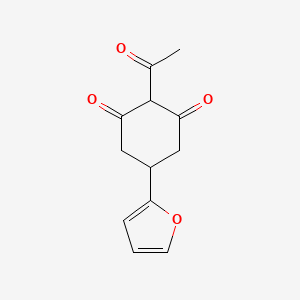![molecular formula C20H13Cl2N3O4 B4332635 4-CHLORO-N-[2-(4-CHLOROBENZAMIDO)-5-NITROPHENYL]BENZAMIDE](/img/structure/B4332635.png)
4-CHLORO-N-[2-(4-CHLOROBENZAMIDO)-5-NITROPHENYL]BENZAMIDE
Vue d'ensemble
Description
N,N’-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide) is an organic compound with the molecular formula C20H13Cl2N3O4. This compound is characterized by the presence of nitro and amide functional groups attached to a phenylene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide) typically involves the reaction of 4-nitro-1,2-phenylenediamine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide) can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide functional groups, to form various oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.
Reduction: Amino derivatives where the nitro group is converted to an amine group.
Applications De Recherche Scientifique
N,N’-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with cellular targets and inhibit tumor growth.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of N,N’-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The amide groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can disrupt cellular processes and lead to the inhibition of cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitro-1,2-phenylenediamine: A precursor in the synthesis of N,N’-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide) with similar chemical properties.
N,N’-(Oxydi-4,1-phenylene)bis(2-nitrobenzamide): A structurally related compound with different substituents on the aromatic ring.
N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperazinecarboxamide): Another related compound with piperazine groups instead of chlorobenzamide .
Uniqueness
N,N’-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide) is unique due to the presence of both nitro and chlorobenzamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Propriétés
IUPAC Name |
4-chloro-N-[2-[(4-chlorobenzoyl)amino]-4-nitrophenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-14-5-1-12(2-6-14)19(26)23-17-10-9-16(25(28)29)11-18(17)24-20(27)13-3-7-15(22)8-4-13/h1-11H,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGXSHFMWYLPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-(4-FLUOROPHENYL)-1-({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4332555.png)
![{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[2-(4-METHOXYPHENYL)ETHYL]AMINE](/img/structure/B4332565.png)
![{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHYL}[2-(4-METHOXYPHENYL)ETHYL]AMINE](/img/structure/B4332568.png)


![N-(4-ETHOXYPHENYL)-N'-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE](/img/structure/B4332590.png)
![N-(4-ETHOXYPHENYL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE](/img/structure/B4332596.png)
![1-(METHYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE](/img/structure/B4332601.png)
![1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE](/img/structure/B4332604.png)
![3-(4-METHYL-1-PIPERAZINYL)-1-(METHYLSULFANYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE](/img/structure/B4332612.png)
![9-chloro-N,N-dimethyl-[1,2,5]thiadiazolo[3,4-f]quinoline-8-carboxamide](/img/structure/B4332632.png)
![2-Amino-4,4-bis[(2-hydroxyethyl)sulfanyl]-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4332637.png)
![ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4332644.png)
![ETHYL 4-(5-{4H,5AH,6H,7H,8H,9H,9AH-THIENO[3,2-C]CHROMEN-4-YL}FURAN-2-YL)BENZOATE](/img/structure/B4332657.png)
